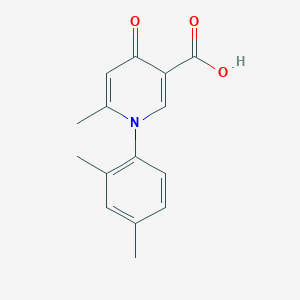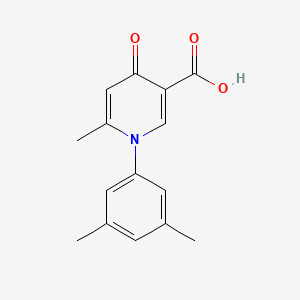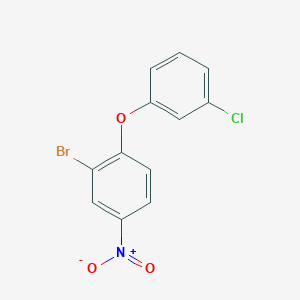![molecular formula C17H26ClN3O3S B3037437 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol CAS No. 478041-64-4](/img/structure/B3037437.png)
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives with sulfonyl groups has been a subject of interest due to their potential biological activities. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another research synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles . Similarly, compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized using condensation reactions with the appropriate sulfonyl chlorides.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of these synthesized compounds. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom geometry being a distorted tetrahedron . The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol also shows the piperidine ring in a chair conformation, with distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not extensively discussed in the provided papers. However, the synthesis methods imply that these compounds can participate in various chemical reactions, such as condensation and substitution, which are fundamental in forming the sulfonyl and piperidine-based structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . The crystallographic data provide insights into the solid-state properties, such as cell parameters and conformational details . The bioactivity of these compounds has been evaluated against various enzymes and pathogens, indicating their potential as biologically active molecules .
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Synthesis
- The structural analysis of compounds related to 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has been conducted using X-ray crystallography. These compounds typically exhibit chair conformations in their piperidine rings and classic tetrahedral geometry around sulfur atoms, indicating potential applications in material science and structural chemistry (Girish et al., 2008).
2. Antimicrobial Activity
- Derivatives of 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have been investigated for antimicrobial properties. These compounds demonstrate significant potency against bacterial and fungal pathogens, particularly in agricultural applications such as protecting tomato plants from pathogens like Xanthomonas axonopodis and Ralstonia solanacearum (Vinaya et al., 2009).
3. Antibacterial Potential
- Acetamide derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores, related to 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, have shown promising antibacterial activity. These compounds, such as those synthesized by Iqbal et al. (2017), are moderate inhibitors with increased activity against Gram-negative bacterial strains (Iqbal et al., 2017).
4. Potential in Drug Synthesis
- The synthesis of compounds like 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which are structurally related to 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, has been explored. These studies are crucial in understanding the effects of chemical modifications on biological activity, such as in the case of CB1 receptor antagonism (Srivastava et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-19-10-12-20(13-11-19)14-17(22)6-8-21(9-7-17)25(23,24)16-4-2-15(18)3-5-16/h2-5,22H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSDHUCILLBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139496 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol | |
CAS RN |
478041-64-4 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B3037355.png)

![5-[(3-Chloro-1-benzothiophen-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037357.png)
![4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B3037361.png)
![4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B3037362.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3037363.png)


![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3037370.png)

![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)
![2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B3037376.png)
![2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide](/img/structure/B3037377.png)